![molecular formula C13H14N2O3 B2748603 4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid CAS No. 65452-94-0](/img/structure/B2748603.png)
4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid
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Overview
Description
“4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid” is a chemical compound with the molecular formula C13H14N2O3. It is a derivative of quinazolinone, a class of organic compounds that are known for their diverse range of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . A green synthetic procedure has been developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid” can be represented by the InChI code: 1S/C13H14N2O3/c1-16-10(14)6-13-7-12-9-5-3-2-4-8(9)11(13)15/h2-5,7H,6H2,1H3 .Chemical Reactions Analysis
Quinazolinones are excellent scaffolds for further synthesis of different derivatives. Their synthesis usually proceeds from anthranilic acids and isothiocyanates using different catalysts and conditions . The 2-methyl group in substituted 4(3 H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid” include a molecular weight of 246.27 and a melting point of 150-152°C .Scientific Research Applications
Organic Synthesis
The compound has been used in the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .
Drug Development
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities.
Antitumor Activity
Seventeen novel 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives were synthesized and evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . Compound IVa showed more activity than the other compounds and the positive control temozolomide .
Antiviral Study
Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .
Antibacterial Activity
All tested compounds exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria . Their activity exceeded those of ampicillin as well as streptomycin by 10–50 fold .
Water Solubility
These compounds also exhibited considerably enhanced water-solubility , which is an important factor in drug development.
Future Directions
The future directions for “4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the diverse range of biological properties exhibited by quinazolinones, they could be potential candidates for drug development .
properties
IUPAC Name |
4-(2-methyl-4-oxoquinazolin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-11-6-3-2-5-10(11)13(18)15(9)8-4-7-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRKSNBKTRDUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid |
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